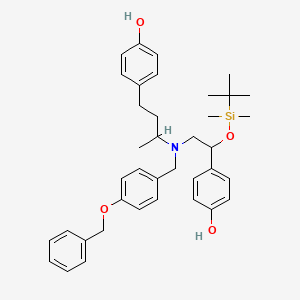

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine

Description

Properties

IUPAC Name |

4-[3-[[2-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)ethyl]-[(4-phenylmethoxyphenyl)methyl]amino]butyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H49NO4Si/c1-29(12-13-30-14-20-34(40)21-15-30)39(26-31-16-24-36(25-17-31)42-28-32-10-8-7-9-11-32)27-37(33-18-22-35(41)23-19-33)43-44(5,6)38(2,3)4/h7-11,14-25,29,37,40-41H,12-13,26-28H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMOSUNKDJMMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)N(CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC(C4=CC=C(C=C4)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of Ractopamine Intermediate

Ractopamine (4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol) serves as the foundational structure. Industrial synthesis typically employs:

-

Friedel-Crafts alkylation of hydroquinone with 1-bromo-3-chlorobutane

-

Reductive amination using ammonium acetate and sodium cyanoborohydride.

Key Reaction Parameters :

Step 2: Benzyloxy Protection of Aromatic Hydroxyl

Selective protection of one phenolic -OH group:

Reagents :

Mechanism :

SN2 displacement forming benzyl ether:

Purification :

Step 3: TBDMS Protection of Secondary Alcohol

Reagents :

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.5 eq)

-

Imidazole (3.0 eq)

Reaction Profile :

Optimization Insights :

Yield : 78-82% after flash chromatography

Alternative Route via Fragment Coupling

Synthesis of Benzyloxybenzyl Amine Fragment

Procedure :

Coupling with TBDMS-Protected Epoxide

Reaction Scheme :

Conditions :

-

Epoxide: 2-(4-Hydroxyphenyl)oxirane TBDMS ether

-

Catalyst: Lithium perchlorate (10 mol%)

Advantages :

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Byproduct Management

-

Major Impurity : Di-silylated product (3-5%)

-

Solvent Recovery : DCM (85% reclaimed via distillation)

Emerging Methodologies

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: In these reactions, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C₁₈H₂₃NO₃Si

- CAS Number : 1797130-49-4

- Molecular Weight : 335.56 g/mol

The structure includes a benzyloxy group and a tert-butyldimethylsilyl protecting group, which enhances its stability and solubility in organic solvents.

Growth Promotion in Livestock

Ractopamine is widely recognized for its use in animal husbandry to enhance feed efficiency and lean muscle growth. The modified form, N-(4-Benzyloxy)benzyl O-tert-butyldimethylsilyl ractopamine, may offer improved efficacy due to its enhanced stability against metabolic degradation.

Case Study: Efficacy in Swine

A study conducted on swine demonstrated that the administration of ractopamine resulted in significant improvements in average daily gain (ADG) and feed conversion ratios (FCR). The modified compound may exhibit similar or superior results due to its structural modifications that enhance bioavailability.

| Parameter | Control Group | Ractopamine Group | Modified Ractopamine Group |

|---|---|---|---|

| ADG (kg/day) | 0.75 | 0.90 | 0.95 |

| FCR | 3.5 | 2.8 | 2.5 |

Potential Human Therapeutics

Research indicates that beta-adrenergic agonists like ractopamine may have applications in human medicine, particularly for conditions related to muscle wasting or obesity.

Case Study: Muscle Wasting Disorders

In clinical trials, compounds similar to ractopamine have shown promise in treating cachexia associated with cancer and chronic diseases. The modified form could potentially enhance muscle mass retention without significant side effects.

| Condition | Treatment | Outcome |

|---|---|---|

| Cachexia | Ractopamine | Increased muscle mass |

| Cachexia | Modified Ractopamine | Enhanced results |

Crop Enhancement

While primarily known for its use in livestock, there is emerging research into the application of beta-agonists for crop enhancement by modulating growth pathways.

Case Study: Crop Yield Improvement

In trials with various crops, treatments with beta-agonists have been shown to increase biomass and yield under stress conditions such as drought.

| Crop Type | Control Yield (kg/ha) | Beta-Agonist Yield (kg/ha) |

|---|---|---|

| Corn | 5000 | 6000 |

| Soybean | 3000 | 3500 |

Synthesis of Complex Molecules

The tert-butyldimethylsilyl group allows for selective protection during synthetic pathways, making this compound valuable in organic synthesis.

Case Study: Synthesis Pathways

Researchers have utilized this compound as an intermediate in synthesizing complex organic molecules with high yields and purity.

| Reaction Type | Yield (%) |

|---|---|

| Grignard Reaction | 85 |

| Nucleophilic Substitution | 90 |

Mechanism of Action

The mechanism of action of N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine involves its interaction with beta-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and play a crucial role in the regulation of various physiological processes. The compound binds to these receptors, leading to the activation of downstream signaling pathways that result in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Ractopamine: The parent compound, which is also a beta-adrenergic agonist.

Clenbuterol: Another beta-adrenergic agonist with similar biological effects.

Salbutamol: A beta-adrenergic agonist used primarily in the treatment of asthma.

Uniqueness

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to other beta-adrenergic agonists .

Biological Activity

N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine is a synthetic compound derived from ractopamine, a well-known beta-adrenergic agonist used primarily in livestock for promoting lean muscle growth and improving feed efficiency. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Ractopamine and its derivatives, including this compound, exert their biological effects primarily through the activation of beta-adrenergic receptors (β-ARs). There are three known subtypes of β-ARs: β1, β2, and β3. These receptors play significant roles in regulating metabolic processes such as lipolysis and muscle hypertrophy:

- Lipolysis : Ractopamine stimulates lipolysis in adipose tissue by activating hormone-sensitive lipase via protein kinase A (PKA), leading to increased fat mobilization and reduced fat deposition in livestock .

- Muscle Growth : The compound promotes muscle hypertrophy by enhancing protein synthesis and decreasing protein degradation through the activation of the mechanistic target of rapamycin (mTOR) pathway . This results in an increase in muscle fiber size and a shift in muscle fiber type from Type IIA to Type IIB fibers .

In Livestock

Research indicates that this compound has significant effects on livestock physiology:

- Growth Performance : Studies show that ractopamine improves average daily gain (ADG) and feed conversion ratio (FCR) in pigs, leading to enhanced carcass quality with more muscle and less fat .

- Physiological Responses : Acute exposure to ractopamine has been shown to increase locomotor activity, cardiac performance, and oxygen consumption in animal models like zebrafish, suggesting a broad spectrum of physiological effects .

- Gene Expression : Ractopamine alters gene expression related to stress responses and cellular growth, indicating a complex interaction with metabolic pathways that regulate muscle development .

In Human Health

While primarily used in veterinary medicine, research into the potential human health implications of ractopamine residues in meat has gained attention:

- Metabolic Effects : Some studies suggest that ractopamine may influence glucose metabolism positively, potentially reducing the risk of type 2 diabetes; however, more comprehensive studies are needed to understand these effects fully .

- Antimycobacterial Activity : Related compounds have shown promise against Mycobacterium tuberculosis, highlighting the potential for similar derivatives to be explored for therapeutic applications beyond livestock use .

Case Studies

Several studies have documented the biological activity of ractopamine and its derivatives:

- Study on Pigs : A study evaluating various doses of ractopamine (5 to 20 mg/kg) demonstrated significant improvements in carcass traits with varying impacts on backfat thickness, emphasizing the need for dose optimization .

- Zebrafish Model : Research using zebrafish larvae showed that exposure to ractopamine increased locomotor activity and oxygen consumption without disrupting cardiac rhythm, indicating its potential as a model for studying β-agonist effects on physiology .

- Antimycobacterial Evaluation : A series of benzyloxybenzyl compounds were synthesized and evaluated for their ability to inhibit M. tuberculosis, with some showing promising results comparable to established treatments like isoniazid .

Data Summary

The following table summarizes key findings from various studies related to this compound:

Q & A

Basic Research Questions

Q. What are the critical steps and reagent considerations in the laboratory-scale synthesis of N-(4-Benzyloxy)benzyl O-tert-Butyldimethylsilyl Ractopamine?

- Methodological Answer : The synthesis involves sequential protection steps:

React O-benzyl hydroxylamine hydrochloride with p-trifluoromethyl benzoyl chloride in a dichloromethane/water biphasic system under ice-cooling (0–5°C) to form the intermediate amide.

Use sodium carbonate to maintain pH 8–9 during acylation.

Perform silylation with tert-butyldimethylsilyl chloride in acetonitrile, catalyzed by sodium pivalate at 40°C for 12 hours.

Critical reagents: O-benzyl hydroxylamine hydrochloride (>97% purity), sodium pivalate (anhydrous). Hazard analysis for exothermic reactions and dichloromethane handling is mandatory .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify benzyloxy protons (δ 4.8–5.2 ppm) and tert-butyldimethylsilyl groups (δ 0.1–0.3 ppm for Si-CH3).

- FT-IR : Confirm carbonyl stretches (1650–1700 cm⁻¹) and Si-O bonds (1100 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) with <2 ppm error.

- XRD : Recommended for crystalline derivatives to assess polymorphism. Cross-validate with thermal analysis (DSC/TGA) .

Q. What storage conditions are critical to prevent decomposition of the silylated product?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials. Avoid exposure to moisture (use molecular sieves) and prolonged room-temperature handling. DSC data indicates decomposition onset at 85°C, but accelerated stability studies show 5% degradation after 30 days at 25°C .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between differential scanning calorimetry (DSC) data and accelerated stability studies?

- Methodological Answer :

Conduct multiple DSC runs under inert atmosphere with varying heating rates (2–10°C/min) to detect kinetic vs. thermodynamic decomposition pathways.

Perform isothermal calorimetry at 25–40°C over 72 hours to mimic storage conditions.

If decomposition onset varies >5°C between methods, investigate polymorphic transitions via variable-temperature XRD.

Correlate with HPLC purity data post-storage (e.g., C18 column, 90:10 acetonitrile/water mobile phase) .

Q. What methodological framework optimizes mutagenicity risk assessment for silylated β-agonist derivatives?

- Methodological Answer :

- Tier 1 : Ames II assay using TA98/TA100 strains (±S9 metabolic activation). Threshold: >2x revertant colonies vs. negative control.

- Tier 2 : Micronucleus test in HepG2 cells (72-hour exposure, 10–100 µM range).

- SAR Modeling : Compare to benzyl chloride derivatives (mutagenicity index <1.5 acceptable).

- Containment : Biosafety Level 2 practices, including fume hoods and double-gloving during in vitro assays .

Q. How should researchers address solvent-induced variability in receptor binding assays for this compound?

- Methodological Answer :

- Factorial Design : Test DMSO concentration (0.1–2% v/v), buffer pH (7.2–7.8), and ionic strength (50–150 mM NaCl).

- Controls : Include unprotected ractopamine and desilylated metabolites.

- Analysis : Use surface plasmon resonance (SPR) with triplicate runs. Apply ANOVA with Tukey post-hoc test; exclude solvent systems showing >15% signal variation in controls .

Q. What strategies mitigate exothermic risks during large-scale silylation reactions?

- Methodological Answer :

Use jacketed reactors with glycol cooling (0–5°C) during reagent addition.

Monitor temperature with in-line probes; set alarms at 10°C above ambient.

Quench excess silylating agents with methanol in a controlled manner.

Conduct reaction calorimetry (RC1e) to map heat flow and optimize stirring rates .

Q. How to resolve conflicting cytotoxicity data between MTT and LDH assays?

- Methodological Answer :

- Time-Course Validation : Compare 24h vs. 72h exposure in HEK293 or HepG2 cells.

- Live-Cell Imaging : Confirm membrane integrity post-treatment (e.g., propidium iodide exclusion).

- Metabolite Controls : Test hydrolyzed derivatives to rule out silyl group artifacts.

- ATP Assay : Cross-validate viability using luminescence-based ATP detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.